6-Fluoroisoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroisoquinoline-3-carbaldehyde is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Vorbereitungsmethoden
The synthesis of 6-Fluoroisoquinoline-3-carbaldehyde can be achieved through several routes:
Direct Fluorination: One method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: A more complex method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
6-Fluoroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include 6-fluoroisoquinoline-3-carboxylic acid, 6-fluoroisoquinoline-3-methanol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoroisoquinoline-3-carbaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Wirkmechanismus
The mechanism of action of 6-Fluoroisoquinoline-3-carbaldehyde largely depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown potency as JAK2 inhibitors, which are involved in various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Fluoroisoquinoline-3-carbaldehyde can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroquinoline-3-carbaldehyde: Similar in structure but with a quinoline backbone instead of isoquinoline.
6-Fluoroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Fluoroquinoline: Another fluorinated derivative with applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of a fluorine atom and an aldehyde group on the isoquinoline ring, providing a distinct set of chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C10H6FNO |
---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
6-fluoroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
InChI-Schlüssel |
BPCMEYAJWVCDKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.